molecular formula C17H16N2O3 B13051682 Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate

Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B13051682
M. Wt: 296.32 g/mol
InChI Key: XCUGCXUTPNDCPZ-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is known for its diverse pharmacological and biological activities, making it a valuable scaffold in medicinal chemistry. It has shown potential in various therapeutic areas, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate typically involves a multi-step process. One efficient method includes the use of a five-component cascade reaction. This reaction utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. The reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCRs) is advantageous for industrial applications due to their high atom economy, operational simplicity, and the use of environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different pharmacological activities .

Mechanism of Action

The mechanism of action of Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by causing nuclear condensation and fragmentation . The compound’s effects are mediated through its interaction with various cellular targets, leading to the activation of apoptotic pathways .

Comparison with Similar Compounds

Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl 6-(2-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C17H16N2O3/c1-3-22-17(20)14-11-19-10-12(8-9-16(19)18-14)13-6-4-5-7-15(13)21-2/h4-11H,3H2,1-2H3

InChI Key

XCUGCXUTPNDCPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=C3OC

Origin of Product

United States

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